7-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
7-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O/c1-3-33-22-13-10-20(11-14-22)31-26-25-23(19-7-5-4-6-8-19)16-32(27(25)30-17-29-26)21-12-9-18(2)24(28)15-21/h4-17H,3H2,1-2H3,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYIMPZWPABYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC(=C(C=C4)C)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound exhibits significant biological activity, particularly as a potential therapeutic agent in cancer treatment due to its kinase inhibitory properties. The unique structural features of this compound contribute to its diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C27H23ClN4O, with a molecular weight of approximately 454.96 g/mol. Its structure includes multiple aromatic substituents that enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C27H23ClN4O |
| Molecular Weight | 454.96 g/mol |
| Core Structure | Pyrrolo[2,3-d]pyrimidine |
The primary mechanism of action for 7-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves the inhibition of specific kinases that play critical roles in cancer cell proliferation and survival. By binding to the ATP-binding pocket of these kinases, the compound alters their activity, leading to reduced cell growth and increased apoptosis in malignant cells.
Kinase Inhibition
Research indicates that this compound may inhibit several receptor tyrosine kinases (RTKs), including:
- EGFR (Epidermal Growth Factor Receptor)
- VEGFR (Vascular Endothelial Growth Factor Receptor)
- PDGFR (Platelet-Derived Growth Factor Receptor)
The selectivity and potency of the compound against these targets are crucial for its therapeutic efficacy.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- In Vitro Studies : In experiments involving various cancer cell lines, such as A431 vulvar epidermal carcinoma cells, 7-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibited significant inhibition of cell proliferation and migration. The IC50 values suggest effective concentrations for inducing cytotoxicity in target cells.
- Mechanistic Insights : The compound's ability to induce apoptosis was confirmed through assays that measured caspase activation and PARP cleavage in treated cancer cells.
Anti-inflammatory Properties
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Preclinical studies indicated that it could reduce inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases.
Synthesis and Development
The synthesis of 7-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions that include:
- Formation of the pyrrolo[2,3-d]pyrimidine core.
- Substitution reactions to introduce the chloromethyl and ethoxy groups.
- Final purification steps to yield the active pharmaceutical ingredient.
Scientific Research Applications
Inhibition of Kinases
One of the primary applications of this compound is as an inhibitor of specific kinases involved in cancer cell proliferation. Studies have shown that it interacts with target proteins to alter their activity, thereby affecting cellular processes related to growth and survival. The compound's mechanism of action is likely linked to its ability to bind to these proteins effectively, making it a candidate for cancer therapies .
Anti-inflammatory and Analgesic Properties
Research indicates that this compound may also exhibit anti-inflammatory and analgesic properties. These effects are crucial for developing treatments for conditions characterized by inflammation and pain .
VEGFR-2 Inhibition
A study highlighted the synthesis of related compounds that act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These compounds demonstrated significant potency in inhibiting tumor growth and angiogenesis in mouse models of melanoma. The findings suggest that derivatives of pyrrolo[2,3-d]pyrimidines could be developed into effective anti-cancer agents .
Comparison with Existing Therapies
In comparative studies, certain derivatives of this compound were found to be more potent than established treatments like semaxanib. This suggests that further development could lead to more effective therapies for cancer treatment .
Comparison with Similar Compounds
Substituent Variations at Position 7
Analysis :
- Methoxy vs. Chloro/Methyl (Target) : Methoxy groups (e.g., ) improve solubility but may reduce target affinity compared to the chloro-methyl combination in the target compound, which enhances hydrophobic interactions .
- Trifluoromethyl Additions : Compounds with trifluoromethyl groups (e.g., ) exhibit higher metabolic stability but may suffer from reduced solubility, unlike the target’s ethoxy group at N4 .
N4-Phenyl Substitutions
Analysis :
- Ethoxy vs. Methyl : The ethoxy group in the target compound provides better solubility (logP reduction) than methyl groups (e.g., ), critical for oral bioavailability .
- Positional Effects : Para-substitutions (e.g., 4-ethoxy in target) generally improve binding over ortho-substitutions (e.g., 2-methylphenyl in ) due to reduced steric clash .
Q & A
What are the optimal synthetic routes for preparing 7-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and how do substituents influence reaction yields?
Methodological Answer:
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via:
Coupling reactions (e.g., ethyl 2-cyanoacetate with brominated intermediates to form ethyl 2-cyano-4,4-dimethoxybutanoate) .
Cyclization using formamidine or ammonia to generate the pyrrolo-pyrimidine core .
Chlorination or amination steps to introduce substituents (e.g., 4-ethoxyphenyl groups via Buchwald-Hartwig coupling) .
Key Variables:
- Substituent effects : Electron-withdrawing groups (e.g., Cl at the 3-chloro-4-methylphenyl position) may reduce nucleophilicity during amination, requiring higher temperatures or catalysts like Pd(PPh₃)₄ .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is critical for isolating pure products, as evidenced by NMR and HPLC purity >99% .
How can structural features of this compound be systematically characterized to resolve ambiguities in regiochemistry?
Advanced Analytical Workflow:
X-ray Crystallography : Resolve regiochemical ambiguities (e.g., positions of phenyl and ethoxyphenyl groups) by analyzing dihedral angles and hydrogen-bonding networks, as demonstrated in related pyrrolo-pyrimidine structures .
Multidimensional NMR :
- ¹H-¹³C HMBC to confirm connectivity between the pyrrolo-pyrimidine core and substituents.
- NOESY to assess spatial proximity of aromatic protons (e.g., distinguishing 5-phenyl from 7-aryl groups) .
Mass Spectrometry : HRMS with <5 ppm error validates molecular formula, especially for chlorine/ethoxyl-containing derivatives .
What in vitro assays are most appropriate for evaluating the kinase inhibition profile of this compound?
Experimental Design:
- Kinase Panel Screening : Use recombinant kinase assays (e.g., ADP-Glo™) at 1–10 µM concentrations to assess inhibition of targets like JAK2 or FLT3, given structural similarities to kinase inhibitors .
- Dose-Response Analysis : Calculate IC₅₀ values using 8-point dilution series. Compare selectivity against off-target kinases (e.g., EGFR, VEGFR) to identify SAR trends .
- Cellular Validation : Test in Ba/F3 cells expressing constitutively active kinases to confirm target engagement and anti-proliferative effects .
How can contradictory solubility data for pyrrolo[2,3-d]pyrimidine derivatives be resolved in preclinical studies?
Data Contradiction Analysis:
Solvent Optimization : Test solubility in DMSO (stock solutions) vs. aqueous buffers (PBS with 0.1% Tween-80) using nephelometry.
pH-Dependent Solubility : Adjust pH (2–7.4) to simulate gastrointestinal vs. systemic conditions. For example, protonation of the pyrimidine amine at low pH may enhance solubility .
Co-solvent Systems : Evaluate PEG-400 or cyclodextrin-based formulations to improve bioavailability, as reported for structurally related compounds .
What computational strategies are effective for predicting the binding mode of this compound to kinase targets?
Advanced Modeling Approaches:
Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets. Prioritize residues critical for hydrogen bonding (e.g., hinge-region Glu or Asp) .
MD Simulations : Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of predicted poses and identify key hydrophobic contacts (e.g., with 3-chloro-4-methylphenyl) .
Free Energy Calculations : Apply MM-GBSA to rank binding affinities across kinase isoforms, aligning with experimental IC₅₀ data .
How can metabolic stability challenges be addressed during lead optimization?
Methodological Solutions:
Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL protein) and NADPH. Monitor parent compound depletion via LC-MS/MS to identify metabolic hotspots (e.g., ethoxyphenyl O-dealkylation) .
Structural Modifications : Introduce deuterium at labile positions (e.g., ethoxy methyl) to reduce CYP450-mediated metabolism .
Prodrug Strategies : Mask the 4-amine group with acetyl or phosphate esters to enhance oral absorption and hydrolyze in vivo .
What crystallographic techniques are suitable for studying polymorphic forms of this compound?
Advanced Characterization:
SC-XRD : Resolve polymorph-specific packing motifs (e.g., herringbone vs. π-stacked arrangements) using synchrotron radiation (λ = 0.7–1.0 Å) .
PXRD : Compare experimental patterns with simulated data from Mercury (CCDC) to identify dominant polymorphs under varying crystallization conditions (e.g., ethanol vs. DMF) .
Thermal Analysis : DSC/TGA to correlate polymorph stability with melting points and decomposition profiles .
How can contradictory biological activity data across cell lines be rationalized?
Hypothesis-Driven Approach:
Cell Line Profiling : Test potency in isogenic pairs (e.g., wild-type vs. kinase-mutant lines) to isolate target-specific effects .
Off-Target Screening : Use proteome-wide affinity pulldown (e.g., Kinobeads®) to identify non-kinase targets (e.g., tubulin, HSP90) contributing to variability .
Microenvironment Factors : Assess impact of serum proteins (e.g., albumin binding) or hypoxia on IC₅₀ shifts using 3D spheroid models .
What strategies mitigate synthetic byproducts during large-scale preparation?
Process Chemistry Optimization:
Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediates and minimize over-chlorination or dimerization .
Catalyst Screening : Test Pd/Xantphos systems for amination steps to reduce aryl bromide residuals .
Crystallization Engineering : Implement anti-solvent addition (e.g., water into DMF) to enhance yield and purity (>98% by HPLC) .
How can in vivo pharmacokinetic challenges be addressed for this compound?
Preclinical Strategies:
Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu) and adjust dosing regimens .
Tissue Distribution : Conduct whole-body autoradiography in rodents to assess penetration into target organs (e.g., liver, tumors) .
Metabolite ID : Employ HRMS/MS to characterize major Phase I/II metabolites, guiding structural refinements for improved half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
